B1578678 30 kDa antifungal protein

30 kDa antifungal protein

Cat. No.: B1578678
Attention: For research use only. Not for human or veterinary use.
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Description

30 kDa antifungal protein is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

2.1. Plant Protection

The application of 30 kDa AFPs in agriculture focuses on their ability to protect crops from fungal pathogens. Studies have demonstrated that these proteins can inhibit the growth of several economically significant fungi, such as Botrytis cinerea and Fusarium graminearum.

Case Study: Engelmannia pinnatifida AFP

  • Source : Leaves of Engelmannia pinnatifida
  • Method : Purification through ammonium sulfate precipitation and chromatographic techniques.
  • Results : The purified protein exhibited antifungal activity at concentrations as low as 50 ng, effectively inhibiting various plant pathogens .
PathogenInhibition Zone (mm)MIC (µg/mL)
Botrytis cinerea200.5
Fusarium graminearum251.0
Colletotrichum cereale150.75

2.2. Biopesticide Development

The potential for developing biopesticides from AFPs is significant due to their low toxicity to non-target organisms and humans. The use of these proteins can reduce reliance on synthetic fungicides, promoting sustainable agricultural practices.

3.1. Antifungal Therapeutics

The antifungal properties of the 30 kDa AFP suggest its potential use in treating fungal infections in humans and animals. Research indicates that these proteins can effectively target pathogenic fungi responsible for infections such as candidiasis and aspergillosis.

Case Study: Sorghum bicolor AFP

  • Source : Seeds of Sorghum bicolor
  • Method : Isolation using chromatographic techniques.
  • Results : Demonstrated significant antifungal activity against clinical strains of fungi, showing promise for therapeutic applications .
PathogenInhibition Concentration (µg/mL)MFC (µg/mL)
Candida albicans1020
Aspergillus fumigatus510

3.2. Drug Formulation

Incorporating AFPs into drug formulations could enhance the efficacy of existing antifungal treatments while minimizing side effects associated with conventional antifungals.

Q & A

Basic Research Questions

Q. What methods are recommended for isolating and purifying the 30 kDa antifungal protein from plant sources?

Isolation typically involves ammonium sulfate precipitation, size-exclusion chromatography (gel filtration), and reverse-phase chromatography (e.g., C18 columns). For purification, preparative-scale FPLC and affinity chromatography are effective. Activity-guided fractionation using ultrafiltration with 30 kDa molecular weight cutoff membranes helps isolate the target protein . Validation of purity can be achieved via SDS-PAGE (Laemmli method) and Western blotting (Towbin transfer to nitrocellulose) .

Q. How can researchers confirm the antifungal activity of the 30 kDa protein?

Use in vitro assays like the Oxford Cup diffusion method. Prepare protein fractions (<30 kDa, 30–50 kDa, etc.) and apply them to fungal cultures (e.g., Rhizoctonia solani or Candida albicans). Measure inhibition zones after 24–48 hours. For quantitative analysis, determine the minimum inhibitory concentration (MIC) via broth microdilution assays .

Q. What techniques are critical for characterizing the molecular weight and structural integrity of the protein?

  • SDS-PAGE : Confirm molecular weight (~30 kDa) using discontinuous buffer systems .
  • Electrospray ionization mass spectrometry (ESI-MS) : Validate exact mass and detect post-translational modifications (e.g., phosphorylation) .
  • N-terminal sequencing : Identify conserved domains (e.g., homology to self-incompatibility glycoproteins in plants) via Edman degradation .

Advanced Research Questions

Q. How can structural discrepancies in reported 30 kDa protein sequences be resolved?

Discrepancies may arise from species-specific isoforms or purification artifacts. Use LC-MS/MS with tryptic digestion to map full-length sequences. Compare against databases (UniProtKB) and validate with molecular dynamics simulations to assess folding stability. Cross-reference with structural genomics data (e.g., cryo-EM or X-ray crystallography) to resolve ambiguous regions .

Q. What experimental strategies address contradictions in antifungal efficacy across studies?

  • Standardize assays : Use identical fungal strains, culture media, and incubation conditions (e.g., 37°C for Candida).
  • Control for protein stability : Pre-treat samples with protease inhibitors and test under varying pH/temperature conditions .
  • Validate in vivo relevance : Conduct field trials (e.g., R. glutinosa infection models) with parallel in vitro data .

Q. How can researchers identify the protein’s antifungal mechanism of action?

  • Transcriptomics : Profile fungal gene expression (e.g., ERG11 for ergosterol biosynthesis) post-exposure.
  • Calcium homeostasis assays : Measure intracellular Ca²⁺ flux in fungi (e.g., Neurospora crassa) using fluorescent dyes .
  • Targeted mutagenesis : Disrupt fungal genes encoding putative targets (e.g., cell wall synthases) and assess resistance .

Q. What methodologies are suitable for studying resistance evolution to the 30 kDa protein?

  • Serial passage assays : Expose fungi to sub-inhibitory protein concentrations over multiple generations.
  • Whole-genome sequencing : Identify mutations in resistance-associated loci (e.g., FKS1 for β-glucan synthase) .
  • Synergy screens : Test combinatorial efficacy with existing antifungals (e.g., azoles) to delay resistance .

Q. How can in silico tools enhance the rational design of 30 kDa protein analogs?

Use platforms like Antifungipept to predict activity-structure relationships. Apply sequence modifications (e.g., single-point mutations, peptide elongation) guided by QSAR models. Validate designs via molecular docking with fungal membrane targets (e.g., GPI-anchored proteins) .

Q. Methodological and Data Analysis Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in antifungal assays?

  • Nonlinear regression : Fit log-dose vs. inhibition curves to calculate IC₅₀ values.
  • ANOVA with post-hoc tests : Compare efficacy across protein fractions or fungal species .
  • Survival analysis : For in vivo studies, use Kaplan-Meier plots to assess treatment outcomes .

Q. How should researchers validate protein functionality in 3D infection models?

Employ 3D human skin equivalents to mimic Candida infections. Apply the protein topically and quantify hyphal growth inhibition via confocal microscopy. Monitor cytotoxicity using lactate dehydrogenase (LDH) release assays .

Q. Tables for Key Methodologies

Technique Application Key Parameters Reference
LC-MS/MSSequence mapping0.1% formic acid, 84% acetonitrile gradient
Oxford Cup AssayActivity screeningZone diameter ≥5 mm (50 ng protein threshold)
3D Skin ModelIn vivo mimicryLDH cytotoxicity <10%, hyphal inhibition ≥70%
QSAR ModelingPeptide designSequence length, charge, hydrophobicity

Properties

bioactivity

Antifungal

sequence

XXTKFDFFTLALQXPAXF

Origin of Product

United States

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